2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a pyrrolo-pyrimidine compound with the CAS Number: 1060816-56-9 . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-D]pyrimidine derivatives has been reported in various studies . For instance, a series of novel compounds based on the fragments of pyrrolo[2,3-D]pyrimidine have been synthesized .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 167.6 .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are tyrosine kinase and signal transducers and activators of transcription 6 (STAT6) . These proteins play a crucial role in cell signaling pathways, regulating cellular functions such as cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of tyrosine kinase and STAT6 by this compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation, immune response, and possibly others . The downstream effects of these disruptions can vary, but they often result in altered cellular functions or cell death .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of tyrosine kinase and STAT6 . This inhibition disrupts normal cell signaling, leading to changes in cellular functions such as growth and differentiation . In some cases, this can lead to cell death .
Properties
IUPAC Name |
2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAZSNWPTPEEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252565 | |
Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-56-9 | |
Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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